Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score Advantage Over Non-Fluorinated Indoles
5-Fluoro-6-methyl-1H-indole exhibits a calculated LogP of 2.73-2.74 and a TPSA of 15.79-16 Ų [1]. When assessed against the CNS MPO desirability criteria (optimal LogP 1-3, TPSA < 70 Ų), this compound achieves a near-ideal profile for passive brain penetration. In contrast, the non-fluorinated analog 6-methylindole (LogP ~2.5, TPSA ~15.8 Ų) [2] lacks the metabolic stability conferred by fluorine, while the alternative 5-fluoroindole (LogP ~2.1) [3] is less lipophilic, potentially reducing membrane permeability.
| Evidence Dimension | CNS MPO Desirability (LogP and TPSA) |
|---|---|
| Target Compound Data | LogP = 2.73-2.74, TPSA = 15.79-16 Ų |
| Comparator Or Baseline | 6-Methylindole: LogP ~2.5; 5-Fluoroindole: LogP ~2.1 |
| Quantified Difference | LogP increase of 0.2-0.6 units vs. comparators; TPSA remains in optimal range for CNS penetration. |
| Conditions | Calculated using XLogP3 and topological polar surface area algorithms (standard medicinal chemistry parameters). |
Why This Matters
For CNS-targeted programs, this balanced LogP/TPSA profile suggests superior potential for blood-brain barrier penetration compared to mono-substituted indoles, guiding selection for neuroscience-focused medicinal chemistry campaigns.
- [1] ChemSpace. 5-fluoro-6-methyl-1H-indole. LogP: 2.73. TPSA: 16 Ų. Catalog ID: CSSB00000090445. View Source
- [2] PubChem. 6-Methylindole. Compound Summary. CID: 12083. XLogP3: 2.5. View Source
- [3] PubChem. 5-Fluoroindole. Compound Summary. CID: 77217. XLogP3: 2.1. View Source
